(Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride
Beschreibung
This compound (CAS 105310-42-7) is a heterocyclic organic molecule with the molecular formula C₁₇H₂₇ClN₂O and a molecular weight of 310.862 g/mol . It features a cyclopropane ring substituted with an aminomethyl group, a phenyl ring, and N,N-diisopropyl carboxamide, followed by a hydrochloride salt. The stereochemistry (Z-configuration) and substituents contribute to its unique physicochemical properties, including a purity of 96% in commercial preparations .
Eigenschaften
CAS-Nummer |
105310-42-7 |
|---|---|
Molekularformel |
C17H27ClN2O |
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
[(1S,2R)-2-[di(propan-2-yl)carbamoyl]-2-phenylcyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)16(20)17(10-15(17)11-18)14-8-6-5-7-9-14;/h5-9,12-13,15H,10-11,18H2,1-4H3;1H/t15-,17+;/m1./s1 |
InChI-Schlüssel |
OJDNEJHPHWQMHK-KALLACGZSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1(CC1C[NH3+])C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
One-Pot Process Based on Phenyl Acetonitrile and (R)-Epichlorohydrin
This method, described in a 2014 patent, involves a sequence of reactions carried out in a single reaction vessel, minimizing purification steps and improving efficiency. The key steps are:
| Step | Reaction Description | Reagents and Conditions | Product |
|---|---|---|---|
| a) | Reaction of 2-phenyl acetonitrile with (R)-epichlorohydrin in presence of sodium hexamethyldisilazide in tetrahydrofuran | Sodium hexamethyldisilazide (base), tetrahydrofuran (solvent), 15-20 °C | Cyano compound |
| b) | Hydrolysis of cyano compound with sodium hydroxide in dimethyl sulfoxide, acidification with hydrochloric acid | Sodium hydroxide, dimethyl sulfoxide, hydrochloric acid | (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
| c) | Reaction of compound from (b) with diethylamine in presence of aluminium chloride in toluene | Aluminium chloride (Lewis acid), toluene, 15-20 °C | (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide |
| d) | Conversion of hydroxymethyl group to mesylate using methanesulfonyl chloride and triethylamine | Methanesulfonyl chloride, triethylamine, 25-30 °C | ((1R,2S)-2-(diethylcarbamoyl)-2-phenylcyclopropyl)methyl methanesulfonate |
| e) | Final conversion to hydrochloride salt using ethanol-HCl | Ethanol-HCl, room temperature | (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride |
This process allows for the preparation of the hydrochloride salt of the target compound in high purity without additional purification steps. The use of aluminium chloride as a Lewis acid catalyst is critical for the amidation step, and the mesylation facilitates subsequent substitution to introduce the aminomethyl group.
Industrial Process via Protected Amine Intermediate
An earlier industrial process involves a 3 to 5 step synthesis starting from a lactone intermediate:
| Step | Reaction Description | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Condensation of lactone with potassium phthalimide in polar aprotic solvent | Potassium phthalimide, dimethylformamide or dimethylacetamide, 150-200 °C, 5-15 hours | Phthalimide-protected amine intermediate |
| 2 | Conversion of acid to acid chloride using thionyl chloride in excess | Thionyl chloride, reflux 0.5-2 hours | Acid chloride intermediate |
| 3 | Amidation of acid chloride with diethylamine in organic solvent | Diethylamine, methylene chloride or tetrahydrofuran, 5-30 °C | Protected amide intermediate |
| 4 | Deprotection of amine via treatment with ethanolamine or similar | Ethanolamine, water or alcohol solvent | Free amine compound |
| 5 | Formation of hydrochloride salt by treatment with hydrochloric acid | Hydrochloric acid in solvent | Target hydrochloride salt |
This process avoids side reactions such as intramolecular cyclization leading to lactam formation by protecting the amine function during acid chloride formation and amidation. It is suitable for industrial scale production with controlled reaction conditions.
Analysis of Preparation Methods
| Feature | One-Pot Process (2014 Patent) | Industrial Multi-Step Process (1996 Patent) |
|---|---|---|
| Starting materials | 2-phenyl acetonitrile, (R)-epichlorohydrin | Lactone intermediate |
| Number of steps | 3 main reaction steps in one pot | 5 discrete steps |
| Key reagents | Sodium hexamethyldisilazide, aluminium chloride, methanesulfonyl chloride | Potassium phthalimide, thionyl chloride, diethylamine, ethanolamine |
| Control of stereochemistry | Through chiral epichlorohydrin and reaction conditions | Through intermediates and protecting groups |
| Purification | Minimal, one-pot reduces purification | Requires intermediate purifications |
| Side reactions | Low due to controlled conditions | Possible lactam formation if unprotected |
| Industrial scalability | Designed for scalability with common solvents and reagents | Proven industrial process |
| Salt formation | Final step with ethanol-HCl | Final step with hydrochloric acid |
Research Findings and Notes
The one-pot process improves efficiency by combining multiple steps, reducing solvent use and time.
Aluminium chloride serves as an effective Lewis acid catalyst for amidation, enhancing yield.
Mesylation of the hydroxymethyl intermediate is a key step to activate the molecule for aminomethyl substitution.
The hydrochloride salt form increases compound stability and bioavailability.
Resolution of racemic mixtures can be achieved by salt formation with chiral acids such as (R)-2-acetyl mandelic acid, enhancing enantiomeric purity.
The industrial process emphasizes protection of amine functionality to avoid side reactions and improve overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics to polymers or other materials.
Wirkmechanismus
The mechanism of action of (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group may form hydrogen bonds with biological macromolecules, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds share structural motifs with the target molecule but differ in substituents or stereochemistry:
Milnacipran Hydrochloride (CAS 101152-94-7)
(1R,2S)-rel-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide Hydrochloride
(1R,2R)-1-Amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide Hydrochloride (CAS 1360828-80-3)
Structural and Functional Differences
Table 1: Comparative Analysis
Detailed Analysis
Milnacipran Hydrochloride
- Structural Differences : Replaces diisopropyl groups with diethyl substituents, reducing steric hindrance and molecular weight .
- Functional Impact: Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used clinically. The diethyl groups likely enhance its aqueous solubility compared to the target compound, facilitating oral bioavailability .
(1R,2S)-rel Diethyl Analog
- Structural Differences: Shares the cyclopropane core and aminomethyl-phenyl motif but substitutes diethyl for diisopropyl.
- Functional Impact: The smaller ethyl groups may reduce lipophilicity (LogP ~2.94 vs.
Difluoromethyl Sulfonamide Analog
- Structural Differences : Introduces a difluoromethyl group and sulfonyl moiety, replacing the phenyl and carboxamide groups.
- Functional Impact : Fluorine atoms improve metabolic stability and electronegativity, while the sulfonyl group may enhance target binding specificity. The molecular weight (304.746 g/mol) and LogP (2.94) suggest balanced solubility and membrane permeability .
Research Findings and Implications
- Lipophilicity vs. Bioavailability : The target compound’s diisopropyl groups increase lipophilicity compared to Milnacipran, which may prolong half-life but reduce aqueous solubility .
- Stereochemical Influence : The (Z)-configuration in the target compound vs. (1R,2S)-rel in Milnacipran could lead to divergent receptor interactions, though specific data are lacking.
Biologische Aktivität
The compound (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride , commonly referred to as a derivative of milnacipran, is an emerging compound in pharmacological research. This compound exhibits significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications for mood disorders and pain management. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride can be represented as follows:
- Molecular Formula : C15H23ClN2O
- Molecular Weight : 282.81 g/mol
- CAS Number : 101152-94-7
The compound contains a cyclopropane ring, which is hypothesized to influence its interaction with biological targets uniquely compared to other similar compounds .
The primary mechanism of action for (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride is believed to involve the inhibition of serotonin and norepinephrine reuptake, similar to other selective serotonin-norepinephrine reuptake inhibitors (SNRIs) like milnacipran. This dual action enhances neurotransmitter availability in the synaptic cleft, contributing to its antidepressant effects .
Pharmacological Effects
Research has shown that this compound exhibits a range of pharmacological effects:
- Antidepressant Activity : As an SNRI, it has been evaluated for its efficacy in treating major depressive disorder (MDD) and fibromyalgia. Clinical studies have indicated significant improvements in depressive symptoms among patients treated with milnacipran derivatives .
- Neuroprotective Effects : In vitro studies suggest that the compound may possess neuroprotective properties, potentially reducing neuronal damage in models of neuroinflammation .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have demonstrated that (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride exhibits minimal cytotoxic effects at therapeutic concentrations. For instance, in HT-22 neuronal cells, no significant decrease in cell viability was observed at concentrations up to 100 μM .
Table 1: Cytotoxicity Results
| Compound | Cell Line | Concentration (μM) | IC50 (μM) | Viability (%) |
|---|---|---|---|---|
| Compound 36 | HT-22 | 0.1 - 100 | >100 | >90 |
| Compound 36 | BV-2 | 0.1 - 10 | >10 | >80 |
Case Study 1: Efficacy in Major Depressive Disorder
In a clinical trial involving patients diagnosed with MDD, participants treated with milnacipran derivatives showed a statistically significant reduction in depression scores on the Hamilton Depression Rating Scale compared to placebo groups. The study highlighted the potential of (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride as an effective treatment option .
Case Study 2: Fibromyalgia Management
Another study focused on fibromyalgia patients revealed that treatment with milnacipran resulted in improved pain management and overall quality of life. The compound's ability to modulate pain pathways through serotonin and norepinephrine reuptake inhibition was emphasized as a key therapeutic mechanism .
Q & A
Q. What are the recommended synthetic routes for (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via cyclopropanation of vinyl precursors using Simmons-Smith reagents or transition-metal-catalyzed methods. Key steps include:
- Carboxamide formation : Coupling of cyclopropane carboxylic acid derivatives with isopropylamine using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dichloromethane (DCM) with 2,6-lutidine as a base .
- Chiral resolution : Use chiral HPLC or enzymatic resolution for (Z)-isomer isolation, as cyclopropane stereochemistry impacts biological activity .
- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and adjust stoichiometry of NaBH(OAc)₃ or NaBH₄ for reductive amination steps to improve yields .
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodological Answer :
- NMR analysis : Compare ¹H and ¹³C NMR chemical shifts with reference standards (e.g., USP Milnacipran Hydrochloride RS). For example, cyclopropane protons typically appear as distinct multiplets at δ 1.2–2.5 ppm, while aromatic protons resonate at δ 7.2–7.8 ppm .
- Optical rotation : Measure using a polarimeter (e.g., [α]D²⁵ = +10.0° in D₂O for resolved enantiomers) .
- Chiral HPLC : Use a Chiralpak® column with hexane:isopropanol (80:20) to confirm enantiomeric excess >98% .
Q. What stability studies are critical for ensuring compound integrity during storage?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability).
- Hygroscopicity testing : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., hydrolyzed amide or oxidized cyclopropane) .
- Light sensitivity : Expose to UV light (254 nm) for 48 hours; quantify photodegradants using LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to serotonin receptors (e.g., 5-HT2C)?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the cyclopropane carboxamide and 5-HT2C’s transmembrane domain. Key residues: Asp134 (hydrogen bonding with amide) and Phe327 (π-π stacking with phenyl group) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the receptor-ligand complex. RMSD values <2 Å indicate stable binding .
Q. What strategies resolve contradictions in SAR studies for cyclopropane derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values across analogs (e.g., replacing isopropyl with diethyl groups reduces 5-HT2C selectivity by 10-fold) .
- Crystallography : Solve X-ray structures of ligand-receptor complexes to identify steric clashes (e.g., bulky substituents at N,N-isopropyl hinder binding pocket access) .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to rationalize potency differences .
Q. How are process-related impurities profiled and controlled during scale-up synthesis?
- Methodological Answer :
- ICH guidelines : Identify impurities >0.1% via LC-MS. Common impurities include:
- Early eluting : Hydrolyzed amine (m/z 220.1) due to incomplete coupling .
- Late eluting : Diastereomers from cyclopropanation (resolve with C18 column, 0.1% TFA in acetonitrile/water) .
- Purification : Use flash chromatography (silica gel, ethyl acetate:methanol 95:5) or recrystallization (ethanol/water) to achieve >99.5% purity .
Q. What in vivo pharmacokinetic challenges arise from the cyclopropane moiety?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes; cyclopropane rings resist CYP450 oxidation, but amide hydrolysis (t₁/₂ = 2.5 hours) limits bioavailability .
- Tissue distribution : Radiolabel the compound with ¹⁴C; autoradiography shows high brain penetration (Cmax = 1.2 µg/g at 2 hours post-IV) due to lipophilic cyclopropane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
